4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride
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Overview
Description
4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes a piperidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid amide group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride typically involves the reaction of 4-fluorobenzylamine with piperidine derivatives under specific conditions. One common method includes the use of N-(4-fluorobenzyl)piperidine, which is reacted with carboxylic acid derivatives to form the desired amide. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride can be compared with other similar compounds, such as:
4-Fluorobenzylamine: This compound has a similar structure but lacks the piperidine ring and carboxylic acid amide group.
N-(4-Fluorobenzyl)piperidine: This compound has a similar structure but lacks the carboxylic acid amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H18ClFN2O |
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Molecular Weight |
272.74 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-11-3-1-10(2-4-11)9-13(12(15)17)5-7-16-8-6-13;/h1-4,16H,5-9H2,(H2,15,17);1H |
InChI Key |
JGPAPXLRRKBWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)F)C(=O)N.Cl |
Origin of Product |
United States |
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